molecular formula C10H14O4 B3031573 (2,5-Dimethoxy-1,4-phenylene)dimethanol CAS No. 51829-43-7

(2,5-Dimethoxy-1,4-phenylene)dimethanol

Cat. No.: B3031573
CAS No.: 51829-43-7
M. Wt: 198.22 g/mol
InChI Key: BJNJOYZVNBYAJL-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-1,4-phenylene)dimethanol is an organic compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol It is characterized by the presence of two methoxy groups and two hydroxymethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxy-1,4-phenylene)dimethanol typically involves the reaction of 2,5-dimethoxybenzaldehyde with formaldehyde in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form corresponding quinones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products:

    Oxidation Products: Quinones, aldehydes

    Reduction Products: Alcohols

    Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

(2,5-Dimethoxy-1,4-phenylene)dimethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)dimethanol involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent or an oxidizing agent, depending on the reaction conditions. It can also participate in hydrogen bonding and other non-covalent interactions with biomolecules, influencing their structure and function.

Comparison with Similar Compounds

    2,5-Dimethoxybenzaldehyde: Shares the methoxy groups but lacks the hydroxymethyl groups.

    1,4-Benzenedimethanol: Lacks the methoxy groups but has the hydroxymethyl groups.

Uniqueness: (2,5-Dimethoxy-1,4-phenylene)dimethanol is unique due to the presence of both methoxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual similar compounds.

Properties

IUPAC Name

[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-4,11-12H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNJOYZVNBYAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CO)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481045
Record name 1,4-Benzenedimethanol, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51829-43-7
Record name 1,4-Benzenedimethanol, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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